1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one
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Overview
Description
1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one is a complex organic compound that belongs to the class of indenopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno[1,2-b]pyridine core, which is a fused bicyclic system, and a piperidinone moiety, which is a six-membered ring containing a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one can be achieved through multi-component reactions (MCRs). One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This one-pot synthesis offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, t-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity by acting as a DNA intercalative human topoisomerase IIα catalytic inhibitor.
Antimicrobial Activity: Indeno[1,2-b]pyridin-5-one derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains.
Fluorescent Probes: The compound can be used in the design of novel fluorescent isomers for applications in bioimaging and sensing.
Mechanism of Action
The mechanism of action of 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one involves its interaction with DNA. As a DNA intercalative agent, the compound inserts itself between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase IIα . This leads to the induction of apoptosis in cancer cells through caspase-independent pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones
- 2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives
- 5H-indeno[1,2-b]pyridin-5-one derivatives containing azo groups
Uniqueness
1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one is unique due to its specific structural features, such as the presence of a piperidinone moiety and its potent anticancer activity with reduced DNA toxicity . This makes it a promising candidate for further development in medicinal chemistry and drug design.
Properties
CAS No. |
101481-69-0 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(5H-indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-12-11-21(13(2)10-17(12)22)19-15-7-4-3-6-14(15)18-16(19)8-5-9-20-18/h3-9,12-13,19H,10-11H2,1-2H3 |
InChI Key |
ZQWZTHBMBQPLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1C2C3=C(C4=CC=CC=C24)N=CC=C3)C |
Origin of Product |
United States |
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